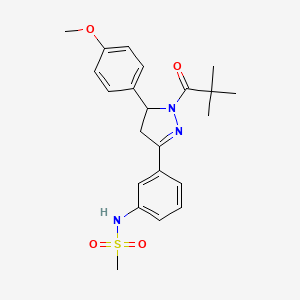
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea, also known as FTMU, is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been shown to selectively inhibit DHODH in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been shown to have biochemical and physiological effects in various studies. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has several advantages and limitations for lab experiments. The compound has shown selective inhibition of DHODH in cancer cells, making it a promising candidate for cancer therapy. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also shown anti-inflammatory effects, making it a potential treatment for inflammatory diseases. However, the compound has limitations, including its low solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea. The compound could be further optimized to increase its solubility and reduce its toxicity in vivo. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea could also be studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. The compound could also be studied for its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases.
Synthesemethoden
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been synthesized using different methods, including the reaction of furan-2-carbaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a base, followed by the reaction with thiourea. Another method involves the reaction of furan-2-carbaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a base, followed by the reaction with isocyanate. The synthesis of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-1-(oxan-4-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-7-20-13)12-5-8-19-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHSWNHLLBGLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

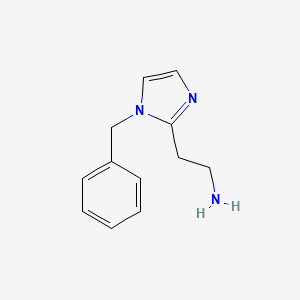
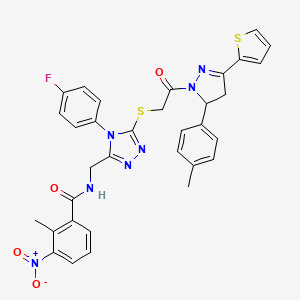
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)


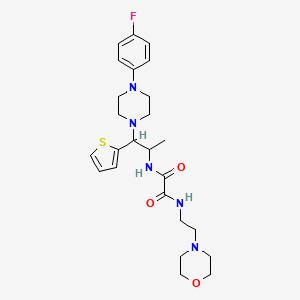
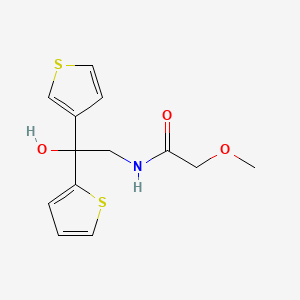


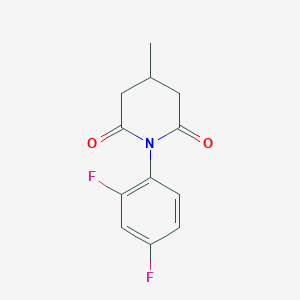

![3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2902700.png)
